molecular formula C11H21NO2 B020108 rac 3-Acetamido-nonan-2-one CAS No. 51714-09-1

rac 3-Acetamido-nonan-2-one

Cat. No. B020108
Key on ui cas rn: 51714-09-1
M. Wt: 199.29 g/mol
InChI Key: QBKBMQOMSIXZBS-UHFFFAOYSA-N
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Patent
US04221794

Procedure details

A mixture of 2-amino-1-octanoic acid (I, 200 g, 1.26 mole) in acetic anhydride (960 ml), and pyridine (640 ml) was heated on a boiling water bath for 4 hr. The reaction mixture was evaporated in vacuo, and the residue was partitioned 6-8 times between 5% aqueous solution of NaHCO3 (400 ml) and ether (400 ml). The combined ethereal extracts were dried with anhydrous MgSO4 and evaporated to dryness to give crude 3-acetamidononan-2-one, 154 g (70%).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
reactant
Reaction Step One
Quantity
960 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:3]([OH:5])=O.N1C=CC=C[CH:13]=1.[C:18](OC(=O)C)(=[O:20])[CH3:19]>>[C:18]([NH:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:3](=[O:5])[CH3:13])(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
NC(C(=O)O)CCCCCC
Name
Quantity
640 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
960 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a boiling water bath for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned 6-8 times between 5% aqueous solution of NaHCO3 (400 ml) and ether (400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethereal extracts were dried with anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(C(C)=O)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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